molecular formula C11H15ClN2O4 B6212153 methyl (3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride CAS No. 2751602-82-9

methyl (3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride

Cat. No.: B6212153
CAS No.: 2751602-82-9
M. Wt: 274.7
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Description

Methyl (3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride is a chemical compound with a complex structure that includes an amino group, a nitrophenyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amination: The conversion of a nitro group to an amino group.

    Esterification: The formation of an ester bond between a carboxylic acid and an alcohol.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the nitro group will yield aniline derivatives.

Scientific Research Applications

Methyl (3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl (3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-nitrophenyl)butanoate
  • Methyl 3-(4-nitrophenyl)propanoate
  • Methyl 2-(4-nitrophenyl)acetate

Uniqueness

Methyl (3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride is unique due to the presence of both an amino group and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

2751602-82-9

Molecular Formula

C11H15ClN2O4

Molecular Weight

274.7

Purity

95

Origin of Product

United States

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